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Introduction
Intracellular pH (pHi) is a critical parameter that regulates a multitude of cellular processes,

including enzyme activity, cell proliferation, apoptosis, and ion transport. Accurate

measurement of pHi is therefore essential for researchers in various fields, from fundamental

cell biology to drug development. Pyranine, also known as 8-hydroxypyrene-1,3,6-trisulfonic

acid (HPTS), is a highly versatile and widely used fluorescent indicator for measuring pHi. Its

water-solubility, membrane impermeability, and ratiometric fluorescence properties make it an

excellent choice for quantifying pH within the physiological range in living cells.[1][2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of pyranine for intracellular pH measurement.

Principle of Ratiometric pH Measurement with Pyranine
Pyranine is a pH-sensitive fluorophore whose excitation spectrum changes in response to

proton concentration, while its emission spectrum remains relatively constant.[2][5] The dye

exists in two forms: the protonated (ROH) form, which absorbs maximally at a shorter

wavelength (~405 nm), and the deprotonated (RO⁻) form, which absorbs at a longer

wavelength (~450-465 nm).[2][3][5] Both forms emit fluorescence at the same wavelength,

approximately 510 nm.[2][3]

The ratio of the fluorescence intensity emitted upon excitation at the two wavelengths (e.g., 450

nm / 405 nm) is directly proportional to the pH of the surrounding environment.[6] This
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ratiometric approach offers a significant advantage as it is independent of factors that can

affect fluorescence intensity, such as dye concentration, photobleaching, and cell path length,

thus providing a more robust and quantitative measurement of pHi.[2] An isosbestic point,

where the absorption is pH-independent, is observed around 415 nm.[5]

Key Properties of Pyranine
The following table summarizes the key quantitative properties of pyranine for intracellular pH

measurement.

Property Value Reference

Excitation Wavelength

(Protonated)
~405 nm [2][5]

Excitation Wavelength

(Deprotonated)
~450-465 nm [2][5][6]

Isosbestic Point ~415 nm [5]

Emission Wavelength ~510 nm [2][3]

pKa (in vitro) ~7.2 - 7.68 [5][7][8]

pKa (in situ) ~7.82 [5]

Detectable pH Range ~5.5 - 8.5 [2][3]

Visualizing the Principle of Ratiometric Measurement

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/acs.accounts.2c00458
https://pubmed.ncbi.nlm.nih.gov/2831755/
https://pubs.acs.org/doi/10.1021/acs.accounts.2c00458
https://pubmed.ncbi.nlm.nih.gov/2831755/
https://pubs.acs.org/doi/10.1021/acs.accounts.2c00458
https://pubmed.ncbi.nlm.nih.gov/2831755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC42124/
https://pubmed.ncbi.nlm.nih.gov/2831755/
https://pubs.acs.org/doi/10.1021/acs.accounts.2c00458
https://pmc.ncbi.nlm.nih.gov/articles/PMC9494743/
https://pubmed.ncbi.nlm.nih.gov/2831755/
https://www.kochcolor.com/PDF%20Collection/2000-TDS/2759-tds-v1.pdf
https://www.researchgate.net/figure/Calibration-of-BCECF-and-pyranine-fluorescence-with-pH-Both-probes-titrate-similarly_fig2_5893484
https://pubmed.ncbi.nlm.nih.gov/2831755/
https://pubs.acs.org/doi/10.1021/acs.accounts.2c00458
https://pmc.ncbi.nlm.nih.gov/articles/PMC9494743/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14439651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excitation

Emission

Excitation at ~405 nm
(Protonated Form)

Emission at ~510 nm

Excitation at ~450 nm
(Deprotonated Form)

Calculate Ratio
(Intensity at 450nm / Intensity at 405nm)

Intracellular pH

favors favors

Click to download full resolution via product page

Caption: Ratiometric measurement principle of pyranine.

Experimental Protocols
Materials and Reagents

Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt)

Cell culture medium

Phosphate-buffered saline (PBS)

Nigericin

High potassium buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 2 mM EGTA, 10 mM HEPES)
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Buffers of known pH for calibration

Fluorescence microscope or plate reader with excitation wavelength switching capabilities

Protocol 1: Cell Loading of Pyranine
Due to its high negative charge, pyranine does not readily cross cell membranes.[3] Therefore,

specific loading methods are required. The choice of method depends on the cell type and

experimental requirements.

A. Loading by Endocytosis (for Organellar pH)
This method is suitable for measuring the pH of endocytic organelles.[6][9]

Prepare a stock solution of pyranine (e.g., 10-50 mM in water).

Incubate cells with culture medium containing 1-5 mg/mL of pyranine for a sufficient time to

label the endosomal-lysosomal pathway (e.g., 1-4 hours).[9]

Wash the cells thoroughly with fresh, pyranine-free medium to remove extracellular dye.[9]

The cells are now ready for imaging and pHi measurement.

B. Loading by Scrape-Loading
This mechanical loading method is suitable for adherent cells.[5]

Grow cells to confluency on a culture dish.

Remove the culture medium and briefly wash the cells with PBS.

Add a small volume of a pyranine solution (e.g., 1-10 mM in PBS) to the cells.

Gently scrape the cells from the dish using a rubber policeman or cell scraper.

Transfer the cell suspension to a tube and allow the cells to recover for a period (e.g., 30-60

minutes) to allow the membranes to reseal.
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Wash the cells to remove extracellular pyranine and resuspend in the desired experimental

buffer.

C. Loading via Purinergic Receptors (P2X₇)
This method is applicable to cells expressing P2X₇ receptors, such as macrophages.[10][11]

Prepare a loading buffer containing pyranine (e.g., 1-5 mM) and a P2X₇ receptor agonist

(e.g., ATP).

Incubate the cells in the loading buffer for a short period (e.g., 5-15 minutes) to allow pore

formation and dye entry.

Remove the loading buffer and wash the cells with fresh medium to allow the pores to close

and to remove extracellular dye.

Allow the cells to recover before proceeding with measurements.

D. Loading by Hypotonic Stress
This is a more general method applicable to a wider range of cell types.[10][11]

Prepare a hypotonic buffer containing pyranine (e.g., 1-5 mM).

Briefly expose the cells to the hypotonic pyranine solution (e.g., 1-5 minutes). This will cause

the cells to swell and transiently increase membrane permeability.

Return the cells to an isotonic buffer to allow them to recover their volume and for the

membrane to reseal.

Wash the cells to remove extracellular dye.

Protocol 2: In Situ Calibration of Intracellular Pyranine
Fluorescence
For accurate pHi measurements, it is crucial to perform an in situ calibration.[6][9] This involves

equilibrating the intracellular and extracellular pH using an ionophore like nigericin in a high

potassium buffer.
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Load the cells with pyranine using one of the methods described above.

Prepare a series of calibration buffers with known pH values (e.g., ranging from 5.5 to 8.5)

containing high potassium and the proton ionophore nigericin (e.g., 5-10 µM).

Incubate the pyranine-loaded cells in each calibration buffer for a sufficient time (e.g., 5-10

minutes) to allow the intracellular pH to equilibrate with the extracellular pH.

For each pH point, measure the fluorescence intensity at the two excitation wavelengths

(e.g., 450 nm and 405 nm) while keeping the emission wavelength constant (~510 nm).

Calculate the ratio of the fluorescence intensities (e.g., F₄₅₀/F₄₀₅) for each known pH value.

Plot the fluorescence ratio as a function of pH to generate a calibration curve. This curve can

then be used to convert the fluorescence ratios from experimental samples into pHi values.
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Caption: Experimental workflow for intracellular pH measurement.

Data Analysis and Interpretation
The relationship between the fluorescence ratio and pH can often be described by a sigmoidal

function. A common approach is to fit the calibration data to the following equation:

Ratio = R_min + (R_max - R_min) / (1 + 10^(pKa - pH))

Where:

R_min is the ratio at very low pH.

R_max is the ratio at very high pH.

pKa is the apparent dissociation constant of the dye in the intracellular environment.

Once the parameters of the calibration curve are determined, the pHi of experimental samples

can be calculated by rearranging the equation to solve for pH.

Visualizing the pH-Dependent Fluorescence Change
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Caption: pH-dependent equilibrium of pyranine.

Conclusion
Pyranine is a powerful tool for the quantitative measurement of intracellular pH. By following

the detailed protocols for cell loading and in situ calibration provided in these application notes,

researchers can obtain accurate and reliable data on pHi dynamics. This information is

invaluable for understanding the complex roles of pH in cellular function and for the

development of novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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